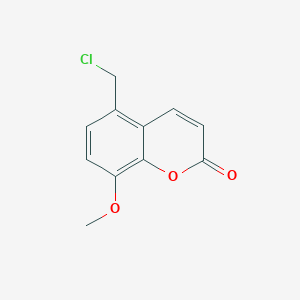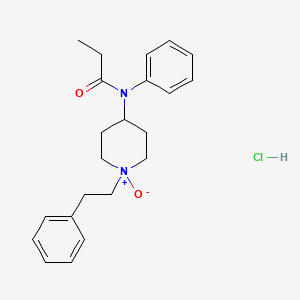
Fentanyl N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fentanyl N-Oxide Hydrochloride is a synthetic opioid compound derived from fentanyl. It is known for its potent analgesic properties and is primarily used in scientific research. This compound is structurally similar to fentanyl but includes an N-oxide functional group, which can alter its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fentanyl N-Oxide Hydrochloride typically involves the oxidation of fentanyl. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide group into the fentanyl molecule . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure safety.
化学反応の分析
Types of Reactions: Fentanyl N-Oxide Hydrochloride undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Zinc, acetic acid.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Fentanyl N-Oxide.
Reduction: Fentanyl.
Substitution: Various substituted fentanyl derivatives depending on the nucleophile used.
科学的研究の応用
Fentanyl N-Oxide Hydrochloride is used in various scientific research applications, including:
Biology: In studies investigating the metabolism and biotransformation of fentanyl derivatives.
Medicine: Research on the pharmacological effects and potential therapeutic uses of fentanyl analogs.
Industry: Used in the development of new synthetic routes and production methods for opioid compounds.
作用機序
Fentanyl N-Oxide Hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system . These receptors are coupled to G-proteins, and their activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, producing analgesic effects. The N-oxide group may influence the binding affinity and potency of the compound at the μ-opioid receptors.
類似化合物との比較
Fentanyl: The parent compound, known for its potent analgesic properties.
Carfentanil: A more potent analog used primarily in veterinary medicine.
Sufentanil: Another potent analog used in clinical settings for pain management.
Alfentanil: A shorter-acting analog used in anesthesia.
Remifentanil: An ultra-short-acting analog used in anesthesia.
Uniqueness: Fentanyl N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. This modification can affect its potency, duration of action, and metabolic pathways, making it a valuable compound for research purposes.
特性
CAS番号 |
2724510-77-2 |
|---|---|
分子式 |
C22H29ClN2O2 |
分子量 |
388.9 g/mol |
IUPAC名 |
N-[1-oxido-1-(2-phenylethyl)piperidin-1-ium-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-2-22(25)23(20-11-7-4-8-12-20)21-14-17-24(26,18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H |
InChIキー |
LLDXIUCHDXDRAD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CC[N+](CC1)(CCC2=CC=CC=C2)[O-])C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


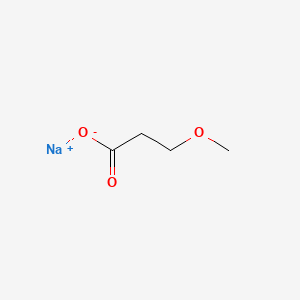

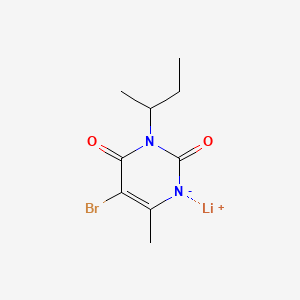
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
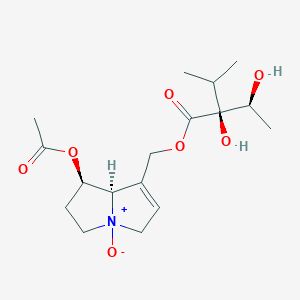
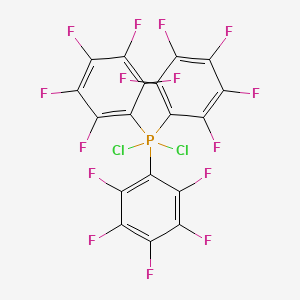
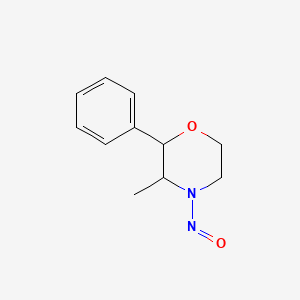
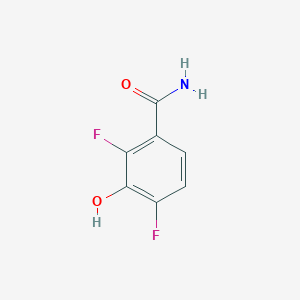
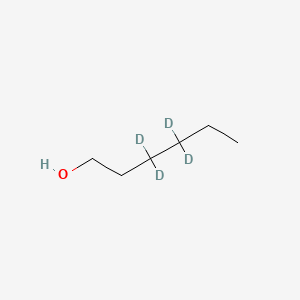
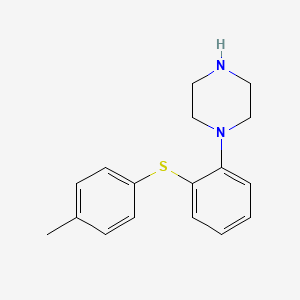
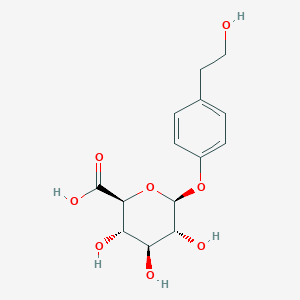
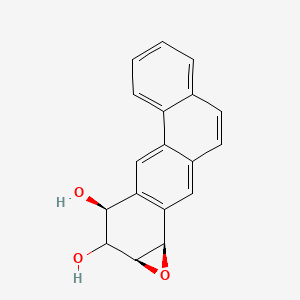
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
